ATP (Adenosine-Triphosphate)

Description

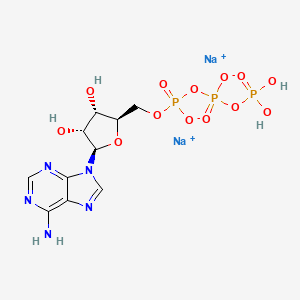

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H14N5Na2O13P3 |

|---|---|

Molecular Weight |

551.14 g/mol |

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |

InChI |

InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

InChI Key |

TTWYZDPBDWHJOR-IDIVVRGQSA-L |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.[Na+].[Na+] |

Origin of Product |

United States |

Mechanisms of Atp Synthesis and Regeneration

Oxidative Phosphorylation: The Primary ATP Generation Pathway in Eukaryotes and Aerobic Prokaryotes

Oxidative phosphorylation is the primary method of ATP production in eukaryotes and aerobic prokaryotes. This process takes place on the inner mitochondrial membrane in eukaryotes and on the plasma membrane in prokaryotes. It is a highly efficient process that couples the oxidation of nutrients to the phosphorylation of adenosine (B11128) diphosphate (B83284) (ADP) to form ATP.

The electron transport chain (ETC) is a series of protein complexes and other molecules embedded in the inner mitochondrial membrane that transfer electrons from electron donors to electron acceptors through a series of redox reactions. wikipedia.org The primary electron donors are the reduced coenzymes NADH and FADH₂, which are generated during glycolysis and the citric acid cycle.

The flow of electrons through the ETC is an exergonic process, and the energy released is used by some of the complexes to pump protons (H⁺ ions) from the mitochondrial matrix into the intermembrane space. wikipedia.orgnih.gov This creates an electrochemical gradient, known as the proton-motive force, across the inner mitochondrial membrane. libretexts.orgaatbio.com The proton-motive force consists of two components: a chemical gradient due to the difference in proton concentration (a pH gradient) and an electrical gradient due to the separation of charge across the membrane (the membrane potential). nih.gov

The protein complexes involved in the ETC are:

Complex I (NADH:ubiquinone oxidoreductase): Accepts electrons from NADH and transfers them to ubiquinone (Q). During this process, it pumps four protons across the membrane. nih.gov

Complex II (Succinate dehydrogenase): Accepts electrons from FADH₂ and transfers them to ubiquinone. This complex does not pump protons. nih.gov

Complex III (Cytochrome c reductase): Transfers electrons from ubiquinone to cytochrome c and pumps protons across the membrane. nih.gov

Complex IV (Cytochrome c oxidase): Receives electrons from cytochrome c and transfers them to the final electron acceptor, molecular oxygen, to form water. This complex also pumps protons across the membrane. nih.govnih.gov

This sequential transfer of electrons and pumping of protons establishes the necessary proton gradient for ATP synthesis. libretexts.org

The F₀F₁ ATP synthase is a remarkable molecular machine that utilizes the proton-motive force to synthesize ATP. iitd.ac.innih.gov It consists of two main components: the F₀ portion, which is embedded in the inner mitochondrial membrane, and the F₁ portion, which protrudes into the mitochondrial matrix. iitd.ac.innih.gov These two parts are connected by a central stalk. duke.edu

The F₀ component forms a proton channel through which protons flow back into the mitochondrial matrix, down their electrochemical gradient. nih.gov This flow of protons causes the c-ring of the F₀ component to rotate. nih.gov The central stalk is attached to this rotating c-ring, and as the c-ring turns, so does the central stalk. frontiersin.org

The F₁ component is composed of a stationary headpiece made of three α and three β subunits, which contain the catalytic sites for ATP synthesis. iitd.ac.inmdpi.com The rotation of the central stalk within the F₁ headpiece induces sequential conformational changes in the β subunits. mdpi.com These conformational changes drive the binding of ADP and inorganic phosphate (B84403) (Pi), their condensation into ATP, and the release of the newly synthesized ATP. iitd.ac.in This mechanism is known as rotational catalysis. nih.govresearchgate.net Each 360° rotation of the central stalk results in the synthesis and release of three ATP molecules. mdpi.com

| Component | Location | Function |

|---|---|---|

| F₀ | Inner mitochondrial membrane | Proton channel and rotor |

| F₁ | Mitochondrial matrix | Catalytic site for ATP synthesis |

| Central Stalk | Connects F₀ and F₁ | Transmits rotational force |

Mitochondria are not static organelles; they are highly dynamic, constantly undergoing fusion and fission. nih.gov This process of mitochondrial dynamics has been shown to be crucial for maintaining mitochondrial health and function, including the efficiency of ATP production. youtube.com

Mitochondrial fusion allows for the mixing of mitochondrial contents, which can help to complement damaged mitochondrial components and maintain a healthy population of mitochondria. frontiersin.org Elongated, fused mitochondria have been correlated with more effective ATP production. nih.gov In contrast, mitochondrial fission is important for the removal of damaged mitochondria through a process called mitophagy. youtube.com An imbalance in mitochondrial dynamics, with excessive fission, can lead to mitochondrial fragmentation, dysfunction, and decreased ATP production. frontiersin.org

The rate of mitochondrial ATP production is tightly regulated to match the cell's energy demands. This regulation occurs through various cellular signals, most notably calcium ions (Ca²⁺) and the relative levels of ADP and AMP.

Calcium (Ca²⁺) Signaling: In many cell types, an increase in cytosolic Ca²⁺ concentration, which often accompanies cellular activation and increased energy demand, leads to the uptake of Ca²⁺ into the mitochondrial matrix. nih.govunife.it Within the matrix, Ca²⁺ stimulates several key dehydrogenases of the citric acid cycle, including pyruvate (B1213749) dehydrogenase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase. unife.itnih.gov This activation increases the production of NADH and FADH₂, thereby increasing the supply of electrons to the electron transport chain and enhancing ATP synthesis. nih.gov

ADP/AMP Levels: The availability of ADP is a primary factor controlling the rate of oxidative phosphorylation. ucsf.edu When ATP is consumed in the cell, ADP levels rise. This ADP is transported into the mitochondrial matrix, where it serves as the substrate for ATP synthase. annualreviews.org High levels of ADP stimulate ATP synthase activity, thus increasing the rate of ATP production. Conversely, when ATP levels are high and ADP levels are low, ATP synthase activity decreases. AMP can also act as an allosteric activator of certain enzymes involved in energy metabolism, signaling a low energy state in the cell. nih.gov

Substrate-Level Phosphorylation

Substrate-level phosphorylation is a metabolic reaction that results in the formation of ATP by the direct transfer of a phosphoryl (PO₃) group to ADP from another phosphorylated compound. wikipedia.orglibretexts.org Unlike oxidative phosphorylation, this process does not involve an electron transport chain or oxygen. wikipedia.org

Glycolysis is a nearly universal metabolic pathway that occurs in the cytoplasm and is a prime example of substrate-level phosphorylation. wikipedia.org In this pathway, a molecule of glucose is broken down into two molecules of pyruvate. slideshare.net

The process of glycolysis can be divided into two phases: an energy investment phase and an energy payoff phase. In the investment phase, two ATP molecules are consumed to activate the glucose molecule. wikipedia.org In the payoff phase, four ATP molecules are produced through substrate-level phosphorylation. wikipedia.orgtaylorandfrancis.com Therefore, for each molecule of glucose, there is a net gain of two ATP molecules. nih.gov

The reactions in which substrate-level phosphorylation occurs during glycolysis are:

1,3-bisphosphoglycerate to 3-phosphoglycerate: The enzyme phosphoglycerate kinase catalyzes the transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, forming ATP. youtube.comslideshare.net

Phosphoenolpyruvate (B93156) (PEP) to pyruvate: The enzyme pyruvate kinase catalyzes the transfer of a phosphate group from PEP to ADP, forming ATP. libretexts.orgyoutube.com

Energetic coupling is a key principle in these reactions, where the exergonic breakdown of a high-energy substrate molecule is directly linked to the endergonic synthesis of ATP. taylorandfrancis.com

| Phase of Glycolysis | ATP Consumed | ATP Produced | Net ATP |

|---|---|---|---|

| Energy Investment Phase | 2 | 0 | 2 |

| Energy Payoff Phase | 0 | 4 |

The key regulatory enzymes in glycolysis are those that catalyze irreversible steps in the pathway. nih.govwikipedia.org These enzymes are subject to allosteric regulation, which allows the cell to control the rate of glycolysis in response to its energetic needs. sciencequery.com

The three main regulatory enzymes of glycolysis are:

Hexokinase: Catalyzes the first step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. It is inhibited by its product, glucose-6-phosphate. slideshare.netsciencequery.com

Phosphofructokinase-1 (PFK-1): This is the most important regulatory enzyme of glycolysis. sciencequery.com It catalyzes the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. PFK-1 is allosterically inhibited by high levels of ATP and citrate, and activated by high levels of AMP and fructose-2,6-bisphosphate. nih.govslideshare.net

Pyruvate kinase: Catalyzes the final step of glycolysis, the transfer of a phosphate group from phosphoenolpyruvate to ADP. It is inhibited by ATP and activated by fructose-1,6-bisphosphate. sciencequery.comnih.gov

Photophosphorylation in Photosynthetic Organisms

In photosynthetic organisms, ATP is synthesized through a process called photophosphorylation, which occurs during the light-dependent reactions of photosynthesis. lumenlearning.comlibretexts.org These reactions take place within the thylakoid membranes of chloroplasts. opentextbc.ca The process begins when pigment molecules, primarily chlorophyll, absorb light energy. lumenlearning.comopentextbc.ca This energy is used to excite electrons, which are then passed along an electron transport chain. lumenlearning.comwikipedia.org

As electrons move through the electron transport chain, their energy is used to pump protons (H+) from the stroma into the thylakoid lumen. lumenlearning.comlibretexts.org This creates a high concentration of protons inside the lumen, establishing an electrochemical proton gradient across the thylakoid membrane. libretexts.orglibretexts.org The splitting of water molecules (photolysis) also contributes to this proton gradient by releasing protons into the lumen. libretexts.org

The proton gradient established during the light-dependent reactions provides the energy for ATP synthesis by an enzyme called ATP synthase. libretexts.orglibretexts.org The chloroplast ATP synthase (cF1Fo) is structurally and functionally similar to the mitochondrial ATP synthase. nih.govpakbs.org Both are complex molecular machines composed of two main parts: a membrane-embedded Fo component that forms a proton channel, and a catalytic F1 component that protrudes into the stroma (in chloroplasts) or the mitochondrial matrix. pakbs.orgwikipedia.org

Table 2: Comparison of Chloroplast and Mitochondrial ATP Synthase

| Feature | Chloroplast ATP Synthase (cF1Fo) | Mitochondrial ATP Synthase (F1Fo) |

| Location | Thylakoid membrane | Inner mitochondrial membrane |

| Proton Source | Thylakoid lumen | Intermembrane space |

| ATP Synthesis Location | Stroma | Mitochondrial matrix |

| Proton Motive Force Generation | Light-dependent reactions | Electron transport chain (respiration) |

Phosphocreatine (B42189) System for Rapid ATP Regeneration and Buffering Capacity

The phosphocreatine (PCr) system provides a rapid mechanism for ATP regeneration, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain. wikipedia.orgnih.gov This system acts as a temporal energy buffer, maintaining ATP levels during periods of intense activity. nih.gov

The reaction is catalyzed by the enzyme creatine (B1669601) kinase and involves the reversible transfer of a phosphate group from phosphocreatine to ADP to form ATP: drinkharlo.com

PCr + ADP + H+ ↔ ATP + Creatine

During periods of rest when ATP is abundant, the reaction proceeds in the reverse direction to store energy as phosphocreatine. wikipedia.org When energy demand increases, the reaction shifts to rapidly regenerate ATP. wikipedia.org The phosphocreatine system is crucial during the initial seconds of maximal muscular effort. wikipedia.org

In addition to its role in energy buffering, the breakdown of phosphocreatine consumes a proton, thereby contributing to the buffering of intracellular pH during intense exercise when proton-releasing reactions, such as glycolysis, are accelerated. researchgate.net

Adenylate Kinase and Adenosine Monophosphate Deaminase (AMPD) Roles in Adenine (B156593) Nucleotide Homeostasis

Adenylate kinase (AK) and adenosine monophosphate deaminase (AMPD) are key enzymes in maintaining the homeostasis of adenine nucleotides (ATP, ADP, and AMP). nih.govnih.gov Adenylate kinase catalyzes the reversible reaction: mdpi.com

2 ADP ↔ ATP + AMP

This reaction is crucial for monitoring and regulating the energy status of the cell. nih.govwikipedia.org By interconverting adenine nucleotides, AK helps to maintain the appropriate ratios of ATP, ADP, and AMP, which are important for various cellular processes. nih.govmdpi.com Different isoforms of adenylate kinase are localized in various cellular compartments, allowing for the regulation of nucleotide pools in specific locations such as the mitochondrial intermembrane space and the cytosol. mdpi.com

Adenosine monophosphate deaminase (AMPD) catalyzes the irreversible deamination of AMP to inosine (B1671953) monophosphate (IMP): wikipedia.org

AMP + H2O → IMP + NH3

This reaction is activated under conditions of high energy demand and a decrease in the adenylate energy charge. nih.gov By removing AMP, the AMPD reaction helps to pull the adenylate kinase reaction towards the production of ATP, thus providing an additional mechanism to support ATP levels. nih.gov This process is particularly important in skeletal muscle during intense exercise. wikipedia.org However, excessive AMPD activity can lead to the depletion of the total adenine nucleotide pool. nih.govresearchgate.net

Anaerobic ATP Production Pathways in Microorganisms

In the absence of oxygen, many microorganisms utilize anaerobic respiration or fermentation to produce ATP. monash.edumicrobiologynotes.org

Anaerobic Respiration: This process is similar to aerobic respiration in that it involves an electron transport chain, but it uses an inorganic molecule other than oxygen as the final electron acceptor. microbiologynotes.orgwikipedia.org Common alternative electron acceptors include nitrate (B79036) (NO3-), sulfate (B86663) (SO4^2-), and carbon dioxide (CO2). microbiologynotes.orgnih.gov The ATP yield from anaerobic respiration is generally lower than that of aerobic respiration because the redox potential of these alternative acceptors is less positive than that of oxygen. microbiologynotes.org

Table 3: Comparison of Anaerobic ATP Production Pathways in Microorganisms

| Pathway | Final Electron Acceptor | ATP Production Mechanism | Relative ATP Yield |

| Anaerobic Respiration | Inorganic molecule (e.g., NO3-, SO4^2-) | Oxidative phosphorylation | Moderate |

| Fermentation | Organic molecule (e.g., pyruvate, acetaldehyde) | Substrate-level phosphorylation | Low |

Bioenergetic Utilization of Atp: Mechanisms of Energy Transduction

ATP Hydrolysis: Thermodynamic Principles, Conformational Coupling, and Energy Release

The cornerstone of ATP's function as an energy carrier is the hydrolysis of its terminal phosphoanhydride bond. This process is not merely a simple chemical reaction but a highly regulated event that is coupled to various endergonic (energy-requiring) processes within the cell.

Thermodynamic Principles:

This process adheres to the fundamental laws of thermodynamics. The first law, the conservation of energy, is demonstrated as the chemical energy stored in ATP is transformed into other forms, such as the potential energy of an ion gradient or the kinetic energy of a molecular motor. fiveable.me The second law, which states that the total entropy of a system and its surroundings increases over time, is also upheld, as a portion of the energy from ATP hydrolysis is inevitably lost as heat, increasing the disorder of the system. fiveable.me

Conformational Coupling:

The energy released from ATP hydrolysis is rarely used directly as heat. Instead, it is typically coupled to cellular work through a process known as conformational coupling. nih.gov This involves the binding of ATP to a protein, which induces a change in the protein's three-dimensional structure, or conformation. nih.govacs.org The subsequent hydrolysis of ATP to ADP and Pi, and the release of these products, leads to further conformational changes. nih.govnih.gov These cyclical changes in protein shape are the basis for how ATP energy is transduced into directed mechanical work or the transport of molecules against a concentration gradient. nih.govacs.org

For example, in many enzymatic reactions, the phosphorylation of a protein by ATP—the transfer of the terminal phosphate (B84403) group—can activate the protein by altering its shape and creating a high-energy, unstable intermediate. This intermediate then proceeds to react, with the subsequent release of the phosphate group driving the reaction to completion.

Energy Release:

The release of energy from ATP hydrolysis is a stepwise process. The binding of ATP to an enzyme is the initial step, often leading to a "closed" or "occluded" state. nih.gov The hydrolysis of ATP to ADP and Pi then occurs, but the products often remain bound to the enzyme. nih.gov It is the sequential release of Pi and then ADP that is often coupled to the major conformational changes that perform work. nih.govnih.gov This controlled release ensures that the energy is channeled into a specific function rather than being dissipated as heat. The entire cycle of ATP binding, hydrolysis, and product release drives the protein through a series of conformational states, effectively converting chemical energy into a mechanical or transport process. wikipedia.org

ATP in Active Transport Mechanisms

A significant portion of a cell's ATP is utilized to power active transport systems, which move ions and other solutes across biological membranes against their concentration or electrochemical gradients. This process is vital for maintaining cellular homeostasis, generating membrane potentials, and sequestering molecules in specific compartments. Two major classes of ATP-dependent transporters are P-type ATPases and ATP-Binding Cassette (ABC) transporters.

P-Type ATPases (e.g., Na⁺/K⁺-ATPase, Ca²⁺-ATPases) and Ion Gradient Maintenance

P-type ATPases are a large family of transporters characterized by the formation of a phosphorylated intermediate during their reaction cycle. biologists.com They are crucial for establishing and maintaining the electrochemical gradients of various cations across cellular membranes. biologists.com

The Na⁺/K⁺-ATPase , or sodium-potassium pump, is a quintessential example found in the plasma membrane of all animal cells. researchgate.netmdpi.com It actively pumps three sodium ions (Na⁺) out of the cell and two potassium ions (K⁺) into the cell for each molecule of ATP hydrolyzed. researchgate.netjocmr.org This electrogenic process creates a steep concentration gradient for both ions and is fundamental for maintaining cell volume, driving the secondary active transport of other solutes like sugars and amino acids, and generating the resting membrane potential essential for the electrical excitability of nerve and muscle cells. researchgate.netmdpi.comjocmr.org The catalytic cycle of the Na⁺/K⁺-ATPase involves the enzyme switching between two principal conformations, E1 and E2. researchgate.net In the E1 state, it has a high affinity for Na⁺ on the cytoplasmic side. Binding of Na⁺ triggers ATP-dependent phosphorylation of a specific aspartate residue, leading to a conformational change to the E2 state. researchgate.net In the E2 state, the pump's affinity for Na⁺ decreases, causing their release into the extracellular space, while its affinity for K⁺ increases. Binding of extracellular K⁺ triggers dephosphorylation, causing the pump to revert to the E1 conformation and release K⁺ into the cytoplasm. researchgate.net

Ca²⁺-ATPases , such as the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), are another critical type of P-type ATPase. biologists.com SERCA pumps are responsible for sequestering Ca²⁺ ions from the cytoplasm into the sarcoplasmic reticulum in muscle cells and the endoplasmic reticulum in other cell types. biologists.com This action is essential for muscle relaxation after contraction and for maintaining the low cytoplasmic Ca²⁺ concentrations required for proper cell signaling. biologists.com Similar to the Na⁺/K⁺-ATPase, the SERCA pump operates via a cycle of phosphorylation-induced conformational changes to transport Ca²⁺ against a steep concentration gradient. researchgate.net

| P-Type ATPase | Location | Function | Stoichiometry (Ions per ATP) |

| Na⁺/K⁺-ATPase | Plasma membrane of animal cells | Maintains Na⁺ and K⁺ gradients, cell volume, and membrane potential. researchgate.netmdpi.com | 3 Na⁺ out, 2 K⁺ in researchgate.netjocmr.org |

| Ca²⁺-ATPase (SERCA) | Sarcoplasmic/Endoplasmic Reticulum | Sequesters Ca²⁺ into the SR/ER, crucial for muscle relaxation and Ca²⁺ signaling. biologists.com | 2 Ca²⁺ in |

| H⁺/K⁺-ATPase | Gastric parietal cells | Acidifies the stomach lumen. biologists.com | 2 H⁺ out, 2 K⁺ in |

ATP-Binding Cassette (ABC) Transporters and Substrate Translocation

ATP-Binding Cassette (ABC) transporters constitute one of the largest families of membrane proteins, found in all domains of life. nih.govwikipedia.org They are responsible for the ATP-powered translocation of a vast array of substrates across cellular membranes, including ions, amino acids, peptides, sugars, lipids, and drugs. nih.govwikipedia.org A typical ABC transporter consists of two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs). nih.gov The TMDs form the translocation pathway and recognize the substrate, while the highly conserved NBDs bind and hydrolyze ATP to power the transport process. nih.govethz.ch

The mechanism of transport is generally described by the "alternating access" model. wikipedia.org In the resting state, the transporter is in an inward-facing conformation, allowing substrate to bind from the cytoplasm (for exporters) or a substrate-binding protein (for importers). ethz.ch The binding of ATP to the NBDs induces a conformational change that brings the two NBDs together, causing the TMDs to reorient to an outward-facing conformation. acs.org This conformational switch facilitates the release of the substrate to the other side of the membrane. nih.gov Subsequent ATP hydrolysis and the release of ADP and Pi reset the transporter to its inward-facing conformation, ready for another cycle. nih.gov Some human ABC transporters also have roles beyond substrate translocation, such as regulating ion channels. ethz.ch

| Feature | P-Type ATPases | ABC Transporters |

| Energy Coupling | Formation of a phosphorylated intermediate. biologists.com | ATP binding and hydrolysis at nucleotide-binding domains. wikipedia.orgethz.ch |

| Structure | Single polypeptide chain with actuator, phosphorylation, and nucleotide-binding domains. biologists.com | Typically two transmembrane domains and two nucleotide-binding domains. nih.gov |

| Substrates | Primarily cations (e.g., Na⁺, K⁺, Ca²⁺, H⁺). biologists.com | Diverse substrates including ions, sugars, amino acids, lipids, and drugs. nih.govwikipedia.org |

| Key Example | Na⁺/K⁺-ATPase researchgate.net | Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) |

ATP-Dependent Molecular Motors and Mechanochemical Work

Molecular motors are proteins that convert the chemical energy derived from ATP hydrolysis into mechanical force and movement. nih.gov These motors are responsible for a wide range of cellular movements, from the large-scale contraction of muscles to the transport of organelles and vesicles within the cytoplasm. Myosin, kinesin, and dynein are prominent examples of such ATP-dependent motors.

Myosin in Muscle Contraction and Cytoskeletal Dynamics

Myosin is best known for its role in muscle contraction, but it also participates in various non-muscle cell movements, including cytokinesis and cell migration. nih.govcaymanchem.com Myosin II is the isoform responsible for muscle contraction. wikipedia.org It is a protein with a globular head domain that binds to actin filaments and hydrolyzes ATP, and a tail domain that forms the thick filaments of the muscle sarcomere. wikipedia.orgjove.com

The process of muscle contraction is explained by the sliding filament model, which involves repeated cycles of interaction between myosin heads and actin filaments. nih.govcaymanchem.com Each cycle is driven by ATP hydrolysis:

ATP Binding: The binding of an ATP molecule to the myosin head causes it to detach from the actin filament. caymanchem.com

ATP Hydrolysis: The myosin head hydrolyzes ATP to ADP and inorganic phosphate (Pi), which remain bound. This hydrolysis induces a conformational change, "cocking" the myosin head into a high-energy state. caymanchem.com

Cross-Bridge Formation: The cocked myosin head binds to a new site on the actin filament.

Power Stroke: The release of Pi triggers the "power stroke," a conformational change in the myosin head that pulls the actin filament along the thick filament. wikipedia.org This movement is the force-generating step.

ADP Release: Following the power stroke, ADP is released, leaving the myosin head tightly bound to the actin in a "rigor" state. The cycle can then begin again with the binding of a new ATP molecule. wikipedia.org

In non-muscle cells, myosin II forms contractile bundles with actin filaments, such as stress fibers and the contractile ring during cell division, generating tension and driving changes in cell shape. nih.gov

Kinesin and Dynein in Intracellular Cargo Transport

The cytoplasm is a crowded environment where diffusion is insufficient for the transport of large cargo over long distances. wikipedia.org Kinesin and dynein are motor proteins that "walk" along microtubule tracks to transport organelles, vesicles, and other cellular components. wikipedia.orgfrontiersin.org

Kinesin is a motor protein that predominantly moves towards the plus-end of microtubules, which is typically oriented towards the cell periphery. wikipedia.orgfrontiersin.org This is known as anterograde transport. wikipedia.org A conventional kinesin-1 molecule is a dimer with two globular head domains that bind to microtubules and hydrolyze ATP, and a tail domain that attaches to the cargo. nih.gov Kinesin moves in a hand-over-hand fashion, where the two heads are coordinated to ensure that at least one head is always bound to the microtubule, allowing for processive movement over long distances. nih.gov Each step, which covers approximately 8 nm (the length of a tubulin dimer), is coupled to the hydrolysis of one ATP molecule. wikipedia.orgnih.gov

Dynein is a large protein complex that moves towards the minus-end of microtubules, generally directed towards the cell center. wikipedia.orgfrontiersin.org This is called retrograde transport. frontiersin.org Cytoplasmic dynein is involved in a variety of cellular processes, including the transport of organelles back towards the nucleus, the positioning of the Golgi apparatus, and the movement of chromosomes during mitosis. frontiersin.orgnih.gov The mechanism of dynein movement is more complex and less understood than that of kinesin, but it also involves ATP-hydrolysis-driven conformational changes that result in stepping along the microtubule track. nih.gov

The coordinated but opposing actions of kinesin and dynein allow for the bidirectional transport of cargo along microtubule highways, ensuring that cellular components are delivered to their correct locations. biologists.com The regulation of these motors is complex and can be influenced by factors such as ATP concentration and mechanical load. biologists.com

| Molecular Motor | Track | Direction of Movement | Primary Function |

| Myosin II | Actin Filaments | Pulls actin filaments | Muscle contraction, cytokinesis. nih.govcaymanchem.com |

| Kinesin | Microtubules | Towards the plus-end (anterograde). wikipedia.orgfrontiersin.org | Transport of cargo to the cell periphery. wikipedia.orgfrontiersin.org |

| Dynein | Microtubules | Towards the minus-end (retrograde). wikipedia.orgfrontiersin.org | Transport of cargo to the cell center, mitosis. frontiersin.orgnih.gov |

Motor Proteins in Ciliary and Flagellar Movement

The movement of eukaryotic cilia and flagella is a complex process driven by the motor protein dynein, which converts the chemical energy stored in Adenosine-Triphosphate (ATP) into mechanical force. wikipedia.org These microtubule-based cellular appendages are crucial for cell motility and fluid transport. gatech.edu

The fundamental structure responsible for their movement is the axoneme, typically composed of nine outer microtubule doublets surrounding a central pair of single microtubules, often referred to as the "9+2" arrangement. Dynein arms are attached to these outer microtubule doublets. nih.gov

The beating motion of cilia and flagella is generated by the sliding of the outer microtubule doublets relative to one another, a process powered by the motor activity of axonemal dynein. nih.gov The dynein molecules form cross-bridges between adjacent microtubules. wikipedia.org The cycle of movement, fueled by ATP hydrolysis, can be summarized as follows:

ATP Binding: An ATP molecule binds to the globular head of the dynein heavy chain, which is also its motor domain. nih.gov

Conformational Change and Detachment: This binding causes a conformational change in the dynein, leading to its detachment from the adjacent microtubule.

ATP Hydrolysis and Power Stroke: The hydrolysis of ATP to Adenosine-Diphosphate (ADP) and inorganic phosphate (Pi) triggers a "power stroke." This action causes the dynein head to pivot and reattach to the adjacent microtubule at a different position, resulting in the sliding of one microtubule relative to the other. wikipedia.org

ADP Release: The release of ADP readies the dynein for another cycle.

This coordinated, ATP-dependent "walking" of numerous dynein molecules along the microtubules generates the force required for the characteristic bending and wave-like motions of cilia and flagella. wikipedia.orggatech.edu The regulation of this process, which can be influenced by factors like phosphorylation and calcium, is critical for controlling the beat frequency and waveform. wikipedia.org

ATP in Macromolecular Biosynthesis

Nucleotide Synthesis and DNA/RNA Polymerization

ATP is a cornerstone of nucleic acid synthesis, serving both as a direct precursor for adenosine-containing nucleotides and as the primary energy source for the synthesis of all nucleotides. wikipedia.orgbaseclick.eu The creation of deoxyadenosine (B7792050) triphosphate (dATP), a building block for DNA, involves the phosphorylation of ADP, a process dependent on ATP. creative-proteomics.com

The polymerization of nucleotides into DNA and RNA is an energy-intensive process catalyzed by DNA and RNA polymerases, respectively. ebsco.com This process is driven by the hydrolysis of nucleoside triphosphates (NTPs), including ATP. baseclick.eu During polymerization, the energy released from the hydrolysis of ATP is used to form the phosphodiester bonds that create the backbone of the growing nucleic acid strand. baseclick.eu This ensures the efficient and accurate synthesis of DNA and RNA, which is fundamental for gene expression and the production of functional RNA molecules. baseclick.eu

Furthermore, in DNA replication, ATP is essential for the function of enzymes like DNA ligase, which joins newly synthesized DNA fragments. creative-proteomics.com In transcription, the process of creating an RNA copy of a DNA sequence, ATP is required for the initiation, elongation, and termination phases. creative-proteomics.com For instance, the assembly of the transcription initiation complex and the unwinding of the DNA template by RNA polymerase are ATP-dependent processes. creative-proteomics.com

Protein Synthesis: Amino Acid Activation and Ribosomal Translocation

Protein synthesis, or translation, is a highly energy-demanding process in which ATP plays a pivotal role, particularly in the activation of amino acids. wikipedia.orgbyjus.com Before an amino acid can be incorporated into a growing polypeptide chain, it must be attached to its corresponding transfer RNA (tRNA) molecule. byjus.com This "charging" of tRNA is catalyzed by enzymes called aminoacyl-tRNA synthetases. libretexts.org

The activation process occurs in two steps, both driven by the energy from ATP hydrolysis:

An amino acid is activated by reacting with ATP to form an aminoacyl-adenylate (aminoacyl-AMP), releasing pyrophosphate (PPi). berkeley.edu

The activated amino acid is then transferred from the aminoacyl-AMP to the tRNA molecule, releasing AMP. berkeley.edu

Lipid and Carbohydrate Biosynthesis Pathways

The synthesis of lipids and carbohydrates, vital for energy storage and cellular structure, are anabolic pathways that require a significant input of energy in the form of ATP. nih.gov

Lipid Biosynthesis: The synthesis of fatty acids, the building blocks of lipids, begins with the conversion of acetyl-CoA to malonyl-CoA, a reaction that consumes ATP. openaccessjournals.com The subsequent elongation of the fatty acid chain involves the stepwise addition of two-carbon units, a process that requires energy. nih.gov The synthesis of triacylglycerols (triglycerides), the main form of stored fat, also requires ATP for the activation of glycerol (B35011) and fatty acids. openaccessjournals.com

The table below summarizes the ATP requirement for key steps in these biosynthetic pathways.

| Biosynthetic Pathway | Key ATP-Requiring Step | ATP Molecules Consumed |

| Lipid Synthesis | Activation of Acetyl-CoA to Malonyl-CoA | 1 per Malonyl-CoA |

| Activation of Fatty Acids | 2 per Fatty Acid | |

| Carbohydrate Synthesis (Gluconeogenesis) | Pyruvate (B1213749) to Phosphoenolpyruvate (B93156) | 1 ATP, 1 GTP per Pyruvate |

| 3-Phosphoglycerate to 1,3-Bisphosphoglycerate | 1 per molecule |

ATP in Protein Homeostasis and Function

ATP-Dependent Chaperone Proteins in Protein Folding and Refolding

Maintaining a healthy proteome, a state known as protein homeostasis, is essential for cellular function. nih.gov This involves the correct folding of newly synthesized proteins and the refolding of proteins that have been denatured by cellular stress. physiology.org ATP-dependent molecular chaperones are a critical class of proteins that utilize the energy from ATP hydrolysis to facilitate these processes and prevent the aggregation of misfolded proteins. physiology.orgwikipedia.org

Major families of these chaperones include Hsp60 (chaperonins like GroEL in bacteria) and Hsp70 (like DnaK in bacteria). physiology.org These chaperones recognize and bind to exposed hydrophobic regions on unfolded or partially folded proteins. kaganovichlab.com

The function of these chaperones is driven by a cycle of ATP binding and hydrolysis:

Substrate Binding: The chaperone binds to the unfolded protein substrate.

ATP Hydrolysis and Conformational Change: The hydrolysis of ATP to ADP induces a conformational change in the chaperone, leading to the encapsulation or tight binding of the substrate protein. physiology.org This provides a protected environment for the protein to fold. physiology.org

Nucleotide Exchange and Substrate Release: The exchange of ADP for a new ATP molecule triggers the release of the substrate protein, allowing it to either adopt its native conformation or undergo another round of chaperone-assisted folding. physiology.org

This ATP-dependent cycle allows proteins to fold correctly without forming harmful aggregates. kaganovichlab.com Some chaperone systems, known as "foldases," directly assist in the refolding process, while others, termed "holdases," primarily prevent aggregation by forming stable complexes with misfolded proteins. nih.gov

The table below provides an overview of major ATP-dependent chaperone families and their functions.

| Chaperone Family | Examples | Function | ATP Dependence |

| Hsp60 (Chaperonins) | GroEL/GroES | Facilitates protein folding in a protected chamber, prevents aggregation. physiology.org | ATP hydrolysis drives conformational changes for substrate encapsulation and release. physiology.org |

| Hsp70 | DnaK | Binds to nascent polypeptides and stress-denatured proteins to prevent aggregation and assist in refolding. nih.gov | ATP hydrolysis regulates the binding and release of the substrate protein. kaganovichlab.com |

| Hsp90 | Assists in the folding and activation of specific client proteins, such as steroid hormone receptors and protein kinases. | ATP hydrolysis is required for its function. | |

| Hsp100 | ClpB | Disaggregates protein aggregates, allowing for refolding by other chaperones. wikipedia.org | Utilizes ATP hydrolysis to thread proteins through a central pore, promoting unfolding and disaggregation. wikipedia.org |

Role of ATP in Preventing Protein Aggregation (as a hydrotrope)

Beyond its well-established role as the primary energy currency of the cell, Adenosine-Triphosphate (ATP) functions as a biological hydrotrope, playing a crucial role in maintaining protein solubility and preventing aggregation. mdpi.comhymanlab.org Hydrotropes are amphiphilic molecules that, at high concentrations, enhance the solubility of hydrophobic substances in aqueous solutions. The physiological concentration of ATP in cells, which is in the millimolar (mM) range, is significantly higher than the micromolar concentrations required for its bioenergetic functions, suggesting an additional role in cellular homeostasis. researchgate.netnih.gov This high concentration of ATP is now understood to be critical for preventing the formation of pathological protein aggregates, which are hallmarks of numerous diseases. nih.govnih.gov

The hydrotropic function of ATP is attributed to its unique molecular structure, which consists of a hydrophobic adenosine (B11128) base and a hydrophilic triphosphate tail. elifesciences.org This amphiphilic nature allows ATP to interact with both hydrophobic and hydrophilic regions of proteins, thereby preventing the intermolecular interactions that lead to aggregation. elifesciences.org Research has demonstrated that ATP can prevent the formation of protein aggregates and even dissolve pre-formed aggregates for a variety of proteins. hymanlab.orgnih.govelifesciences.org This activity is not solely dependent on the triphosphate chain, as studies have shown that the adenosine part of the molecule is crucial for its hydrotropic effects. hymanlab.org

The mechanism of ATP's hydrotropic action involves its ability to increase the solubility of proteins and prevent liquid-liquid phase separation (LLPS), a process that can precede irreversible protein aggregation. researchgate.netpnas.org ATP has been shown to dissolve liquid-like droplets of proteins such as Fused in Sarcoma (FUS), a protein implicated in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). hymanlab.orgelifesciences.org The efficiency of ATP as a hydrotrope is notably higher than that of classical synthetic hydrotropes like sodium xylene sulfonate (NaXS). hymanlab.orgelifesciences.orgbiorxiv.org

Furthermore, the hydrotropic properties of ATP are concentration-dependent. nih.gov At physiological millimolar concentrations, ATP effectively stabilizes proteins and prevents aggregation. mdpi.comhymanlab.orgnih.gov This function is crucial in the crowded environment of the cytoplasm, where high protein concentrations increase the propensity for aggregation. nih.govnih.gov The ability of ATP to maintain protein solubility is a fundamental aspect of proteostasis, the process of maintaining the proteins in the proteome in a functional and non-aggregated state. nih.govnih.gov

Recent research has further elucidated the specifics of ATP's interaction with proteins. Molecular dynamics simulations and experimental studies have shown that ATP can modulate the conformational landscape of proteins, favoring more soluble states. nih.govelifesciences.orgbiorxiv.org For instance, studies on the amyloid-beta (Aβ40) peptide, associated with Alzheimer's disease, have revealed that ATP can prevent its condensation and promote the dissolution of pre-formed aggregates by directly interacting with the peptide and altering its structural plasticity. nih.govelifesciences.orgelifesciences.orgbiorxiv.org

The following tables summarize key research findings on the hydrotropic effects of ATP on various proteins and compare its efficacy with other related molecules.

Table 1: Research Findings on ATP as a Hydrotrope for Protein Aggregation

| Protein(s) Studied | Key Findings | Research Methodology |

| Fused in Sarcoma (FUS), TAF15, hnRNPA3, PGL-3 | ATP, at physiological concentrations (5-10 mM), prevents the formation of and dissolves pre-existing protein aggregates and liquid droplets. hymanlab.orgresearchgate.net | In vitro aggregation assays, microscopy |

| Crude Egg White Proteins | ATP inhibits heat-induced aggregation in a dose-dependent manner, stabilizing the native globular state of the proteins. hymanlab.org | Heat denaturation experiments |

| Aβ40 (Amyloid-beta 40) | ATP prevents the condensation of Aβ40 and promotes the dissolution of its pre-formed aggregates by modulating the protein's structural plasticity. nih.govelifesciences.orgelifesciences.orgbiorxiv.org | Molecular dynamics simulations, Thioflavin T (ThT) assays, Transmission Electron Microscopy (TEM) |

| Lysozyme, Ubiquitin, Malate Dehydrogenase | ATP enhances the thermal stability of these proteins by forming clusters on the protein surface, particularly in regions vulnerable to thermal perturbation. acs.orgacs.org | Molecular dynamics simulations, thermal stability assays |

| Trp-cage | ATP increases the population of more expanded, soluble conformations of this mini-protein. elifesciences.org | Molecular dynamics simulations |

Table 2: Comparative Efficacy of ATP and Related Molecules in Protein Solubilization

| Molecule | Efficacy in Preventing Aggregation/Dissolving Condensates | Key Observations |

| ATP | High | The triphosphate moiety and the adenosine base are both crucial for its hydrotropic activity. hymanlab.orgelifesciences.org More efficient than classical hydrotropes at lower concentrations. hymanlab.org |

| ADP (Adenosine Diphosphate) | Lower than ATP | Shows significantly less efficiency in dissolving protein condensates, highlighting the importance of the triphosphate group. elifesciences.org |

| AMP (Adenosine Monophosphate) | Lower than ATP | Exhibits comparatively lower efficiency in dissolving protein condensates. elifesciences.org |

| GTP (Guanosine Triphosphate) | Similar to ATP | Can dissolve protein droplets with an efficiency comparable to ATP. elifesciences.org However, its cellular concentration is much lower than that of ATP, limiting its in vivo impact. elifesciences.org |

| Sodium Xylene Sulfonate (NaXS) | Moderate | A classical chemical hydrotrope that is less efficient than ATP at comparable concentrations for solubilizing certain proteins. hymanlab.orgelifesciences.orgbiorxiv.org |

Regulation of Intracellular Atp Homeostasis

Allosteric Regulation of ATP-Generating and -Consuming Enzymes

Allosteric regulation provides a rapid and efficient mechanism to modulate the activity of key enzymes in metabolic pathways in response to fluctuating energy levels. numberanalytics.com This form of regulation involves the binding of effector molecules to a site on the enzyme distinct from the active site, inducing a conformational change that either activates or inhibits the enzyme's catalytic function. khanacademy.org

Key enzymes in ATP-generating pathways, such as glycolysis and the citric acid cycle, are prime targets for allosteric control. numberanalytics.com Phosphofructokinase-1 (PFK-1), a critical enzyme in glycolysis, is a classic example. creative-proteomics.com High levels of ATP act as an allosteric inhibitor of PFK-1, signaling that the cell has an adequate energy supply and thus slowing down glycolysis. creative-proteomics.comnih.gov Conversely, when ATP is consumed and levels of Adenosine (B11128) Diphosphate (B83284) (ADP) and Adenosine Monophosphate (AMP) rise, these molecules act as allosteric activators of PFK-1, stimulating glycolysis to replenish ATP stores. khanacademy.orgbrainly.com Similarly, pyruvate (B1213749) kinase, another key glycolytic enzyme, is allosterically inhibited by ATP. creative-proteomics.com In the citric acid cycle, isocitrate dehydrogenase is allosterically activated by ADP, promoting the cycle's activity when energy levels are low. numberanalytics.com

Conversely, enzymes involved in ATP-consuming processes are also subject to allosteric regulation. This ensures that anabolic pathways, which require energy, are curtailed when ATP is scarce. For instance, the enzymes involved in the synthesis of macromolecules are often inhibited by low energy charge, preventing the wasteful expenditure of ATP.

A 2024 study highlighted that allosteric regulation of hexokinase and phosphofructokinase is crucial for maintaining high ATP levels and preventing the excessive accumulation of phosphorylated intermediates. biorxiv.org

Feedback Mechanisms and Feed-Forward Control of ATP Production

Feedback inhibition is a fundamental regulatory principle where the end product of a metabolic pathway inhibits an earlier enzyme in that same pathway. libretexts.org This mechanism is crucial for matching ATP production to cellular demand. ATP itself is a key feedback inhibitor of its own production. libretexts.org When ATP levels are high, it binds to and inhibits enzymes such as phosphofructokinase-1 and pyruvate kinase in the glycolytic pathway, effectively slowing down the rate of ATP synthesis. khanacademy.orgnih.gov This prevents the unnecessary breakdown of glucose when the cell's energy needs are met. khanacademy.org

Conversely, feed-forward control involves a metabolite early in a pathway activating an enzyme further down the pathway. This anticipatory mechanism helps to ensure that the pathway can handle an influx of substrate. A key example in glycolysis is the activation of pyruvate kinase by fructose-1,6-bisphosphate, an intermediate produced earlier in the pathway. creative-proteomics.com This ensures that as glycolysis is stimulated and intermediates are produced, the later steps of the pathway are prepared to process them, leading to efficient ATP generation.

The interplay between feedback and feed-forward mechanisms allows for a dynamic and responsive regulation of ATP production, ensuring that the cell can quickly adapt to changes in its energy status. numberanalytics.comnumberanalytics.com

Cellular Energy Sensors and ATP/AMP Ratios (e.g., AMP-Activated Protein Kinase (AMPK) Pathway)

Cells possess sophisticated sensing systems to monitor their energy status, with the ratio of AMP and ADP to ATP serving as a critical indicator. oup.comnih.gov A decrease in ATP levels and a corresponding increase in AMP and ADP signals a low-energy state. creative-proteomics.com Due to the action of adenylate kinase, which catalyzes the reaction 2ADP ↔ ATP + AMP, the AMP:ATP ratio changes more dramatically than the ADP:ATP ratio, making it a highly sensitive sensor of cellular energy stress. oup.combiologists.com

The primary cellular energy sensor is the AMP-activated protein kinase (AMPK). oup.comahajournals.org AMPK is a heterotrimeric enzyme that is activated by an increase in the AMP:ATP ratio. biologists.comahajournals.org This activation occurs through a multi-faceted mechanism:

Binding of AMP to the γ-subunit of AMPK allosterically activates the kinase. biologists.com

AMP binding also promotes the phosphorylation of a key threonine residue (Thr172) in the catalytic α-subunit by an upstream kinase, LKB1, which is a potent activation signal. ahajournals.org

Furthermore, AMP binding inhibits the dephosphorylation of Thr172 by protein phosphatases, thus locking AMPK in an active state. nih.govportlandpress.com

Once activated, AMPK acts as a master metabolic switch. ahajournals.org It works to restore energy homeostasis by phosphorylating a multitude of downstream targets, which in turn:

Switches on catabolic pathways that generate ATP, such as glucose uptake and glycolysis. oup.comahajournals.org

Switches off anabolic, ATP-consuming pathways that are not essential for immediate survival, including the synthesis of fatty acids, cholesterol, and proteins. oup.comahajournals.org

This coordinated response ensures that the cell's resources are directed towards ATP production during times of energy stress, thereby maintaining cellular viability.

Compartmentalization of ATP and ATP-Generating Systems within Cells

Eukaryotic cells are characterized by membrane-bound organelles that create distinct subcellular compartments, allowing for the spatial separation of metabolic pathways. savemyexams.comnih.gov This compartmentalization is crucial for the efficient regulation of ATP homeostasis. youtube.com

The majority of cellular ATP is produced through cellular respiration, a process that is spatially segregated within the mitochondria. nih.govkhanacademy.org Glycolysis, the initial stage of glucose breakdown, occurs in the cytosol, producing a small amount of ATP and pyruvate. savemyexams.com Pyruvate is then transported into the mitochondrial matrix, where it is converted to acetyl-CoA and enters the citric acid cycle. creative-proteomics.com The high-energy electron carriers (NADH and FADH₂) generated by the citric acid cycle fuel the electron transport chain, which is embedded in the inner mitochondrial membrane. khanacademy.org The pumping of protons across this membrane creates an electrochemical gradient that drives the synthesis of large quantities of ATP by ATP synthase, a process known as oxidative phosphorylation. creative-proteomics.comkhanacademy.org

This separation of glycolysis in the cytosol and oxidative phosphorylation in the mitochondria allows for independent regulation of these processes and the maintenance of distinct ATP pools. mdpi.com The cytosolic ATP pool is readily available for energy-requiring processes throughout the cell, while the mitochondrial ATP pool is primarily used to power mitochondrial functions. asme.orgnih.gov The transport of ATP out of the mitochondria and ADP into the mitochondria is tightly controlled by the adenine (B156593) nucleotide translocase (ANT), ensuring a coordinated supply of ATP to the cytosol. nih.gov

This compartmentalization allows cells to:

Maintain different concentrations of ATP, ADP, and other metabolites in the cytosol and mitochondria, enabling specific regulation of pathways in each compartment. mdpi.com

Protect cytosolic processes from the potentially damaging reactive oxygen species generated during oxidative phosphorylation.

Efficiently couple ATP production to specific cellular needs, such as muscle contraction or active transport, which occur in the cytosol. nih.gov

Recent research using fluorescent indicators has allowed for the real-time visualization of ATP dynamics in both the cytosol and mitochondria, providing further insights into the coordinated regulation of these distinct ATP pools in response to metabolic stress. nih.govnih.gov

Post-Translational Modifications and Transcriptional Control of ATP Metabolism Enzymes

Beyond the rapid allosteric and feedback mechanisms, the regulation of ATP homeostasis also involves longer-term strategies that modulate the amount and activity of metabolic enzymes through post-translational modifications (PTMs) and transcriptional control.

Post-Translational Modifications (PTMs) are chemical alterations to proteins after their synthesis, which can significantly impact their activity, localization, and stability. thermofisher.com Key enzymes in ATP metabolism are subject to a variety of PTMs, including:

Phosphorylation: As discussed with AMPK, phosphorylation and dephosphorylation, catalyzed by kinases and phosphatases respectively, can rapidly switch enzymes on or off in response to cellular signals. abcam.comoup.com For example, pyruvate kinase activity is regulated by phosphorylation. lumenlearning.com

Acetylation: The addition of an acetyl group can alter the function of metabolic enzymes. abcam.com This modification is linked to the cellular energy state, as the donor for acetylation, acetyl-CoA, is a central metabolic intermediate. nih.gov

Other Modifications: A variety of other PTMs, such as methylation, nitrosylation, and glycosylation, have been identified on metabolic enzymes, including ATP synthase, indicating a complex regulatory network. thermofisher.comnih.gov

Transcriptional control involves regulating the expression of the genes that encode for metabolic enzymes. embopress.org This is a slower, more long-term mechanism for adapting to sustained changes in metabolic demand. embopress.org Key transcription factors and co-regulators respond to the cellular energy status and orchestrate changes in gene expression. For example:

Transcription factors can be activated by signaling pathways that sense nutrient availability or hormonal cues. nih.gov

The levels of metabolic intermediates like NADH can directly influence the activity of transcriptional co-regulators, linking the cell's redox state to gene expression. nih.gov

Studies have shown that a significant portion of metabolic genes are under transcriptional regulation, allowing organisms to adapt to changing environmental or cellular conditions. embopress.org For instance, in cancer metabolism, transcription factors like c-Myc can upregulate the expression of glycolytic enzymes. frontiersin.org

Atp As a Signaling Molecule: Purinergic Signaling and Beyond

Extracellular ATP as a Danger-Associated Molecular Pattern (DAMP) and Intercellular Mediator

Extracellular ATP (eATP) is recognized as a quintessential Danger-Associated Molecular Pattern (DAMP). frontiersin.orgphysiology.org DAMPs are endogenous molecules released from cells in response to damage or stress, such as trauma or infection, which then initiate a non-infectious inflammatory response. wikipedia.org When cells are damaged, they release high concentrations of ATP into the extracellular environment. frontiersin.orgwikipedia.org This eATP then binds to specific receptors on nearby cells, triggering a cascade of signaling events that can lead to inflammation, immune cell recruitment, and tissue repair processes. physiology.orgmdpi.com For instance, in the context of inflammation, eATP can activate immune cells like macrophages and mast cells. wikipedia.orgmdpi.com

Beyond its role as a DAMP, eATP is a fundamental intercellular mediator, facilitating communication between various cell types. mdpi.commdpi.com This signaling is crucial in diverse physiological contexts, from neurotransmission in the nervous system to the regulation of vascular tone. explorationpub.comnih.gov For example, in the nervous system, ATP released from neurons and glial cells modulates synaptic activity and glial cell functions. explorationpub.com In the vasculature, ATP released from endothelial cells can signal to smooth muscle cells to regulate blood flow. ahajournals.org

Purinergic Receptors: Classification, Structure, and Function

The diverse effects of extracellular ATP and its breakdown product, adenosine (B11128), are mediated by a large family of purinergic receptors. These receptors are broadly classified into two main families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and other nucleotides like ADP, UTP, and UDP. explorationpub.comnih.govexplorationpub.com

P1 (Adenosine) Receptors and Their Ligand Specificity

P1 receptors are G-protein coupled receptors (GPCRs) that are primarily activated by adenosine. explorationpub.comnih.gov There are four subtypes of P1 receptors: A1, A2A, A2B, and A3. explorationpub.com These receptors are involved in a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation. mdpi.com For example, A1 and A3 receptor activation tends to be inhibitory, leading to decreased levels of intracellular cyclic AMP (cAMP), while A2A and A2B receptor activation is stimulatory, increasing cAMP levels. mdpi.com This differential signaling allows adenosine to exert a fine-tuned modulatory control over cellular functions.

P2X Receptors: Ligand-Gated Ion Channels and Their Role in Ion Flux

P2X receptors are a unique family of ligand-gated ion channels that are directly gated by extracellular ATP. frontiersin.orgnih.gov There are seven mammalian P2X receptor subtypes (P2X1-P2X7). frontiersin.org These receptors are trimers, meaning they are formed by three protein subunits that come together to create a central ion channel pore. nih.govfrontiersin.org The binding of ATP to sites on the extracellular domain of the receptor causes a conformational change that opens the channel, allowing the rapid influx of cations, primarily Na+ and Ca2+, and the efflux of K+. nih.govroyalsocietypublishing.org This rapid ion flux can lead to cell depolarization and the activation of various downstream signaling pathways. nih.gov P2X receptors are involved in a multitude of fast-response physiological processes, including synaptic transmission, muscle contraction, and the initiation of inflammatory responses. nih.govfrontiersin.org

Mechanisms of ATP Release from Cells (e.g., Pannexin Channels, Vesicular Release)

For ATP to function as an extracellular signaling molecule, it must first be released from the cell's interior. Cells have evolved several mechanisms to achieve this, primarily through channel-mediated release and vesicular exocytosis. mdpi.comfrontiersin.org

One of the key players in channel-mediated ATP release is the pannexin family of proteins, particularly Pannexin-1 (Panx1). nih.govfrontiersin.org Panx1 forms large-pore channels in the plasma membrane that allow the passage of ATP and other small molecules. nih.govresearchgate.net These channels can be opened by various stimuli, including mechanical stress and membrane depolarization. nih.govpnas.org Pannexin channels are crucial for ATP release in a variety of cell types, including erythrocytes, astrocytes, and immune cells, and are implicated in processes like inflammation and cell death. nih.govfrontiersin.org

Another major mechanism for ATP release is vesicular exocytosis, a process similar to how neurotransmitters are released at synapses. frontiersin.org In this pathway, ATP is actively transported into and stored within vesicles by a specific transporter. mdpi.com Upon cellular stimulation, these vesicles fuse with the plasma membrane, releasing their ATP content into the extracellular space. mdpi.com This mode of release is prominent in neurons and astrocytes. frontiersin.org

Ectonucleotidases (e.g., CD39, CD73) and Regulation of Extracellular ATP/Adenosine Concentrations

The signaling effects of extracellular ATP are tightly controlled and terminated by a group of cell-surface enzymes called ectonucleotidases. physiology.orgnih.gov These enzymes sequentially break down ATP and other nucleotides. A key ectonucleotidase is CD39 (also known as ectonucleoside triphosphate diphosphohydrolase-1 or ENTPD1), which hydrolyzes ATP to adenosine monophosphate (AMP). frontiersin.orgtandfonline.com Subsequently, another critical enzyme, CD73 (ecto-5'-nucleotidase), converts AMP into adenosine. frontiersin.orgplos.org

This enzymatic cascade is crucial for regulating the balance between pro-inflammatory ATP signaling and anti-inflammatory adenosine signaling. physiology.orgnih.gov By degrading ATP, CD39 terminates P2 receptor-mediated signaling. plos.org The resulting adenosine, produced by the combined action of CD39 and CD73, can then act on P1 receptors to mediate immunosuppressive and anti-inflammatory effects. frontiersin.orgplos.org The expression and activity of these ectonucleotidases are therefore critical in modulating immune responses and are of significant interest in the context of cancer and inflammatory diseases. nih.govfrontiersin.org

Intracellular ATP as a Substrate for Signaling Molecules (e.g., cAMP, Kinases)

While extracellular ATP acts as a first messenger in purinergic signaling, intracellular ATP is a fundamental substrate for the synthesis of crucial second messengers and for the enzymatic activity of kinases, which are central to a vast number of signaling cascades. nih.gov

ATP as a Precursor to Cyclic AMP (cAMP)

One of the most significant roles of intracellular ATP is serving as the direct substrate for the enzyme adenylyl cyclase (also known as adenylate cyclase). nih.govucl.ac.uk This enzyme catalyzes the conversion of ATP into 3',5'-cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger, with the concurrent release of pyrophosphate. wikipedia.orgnih.gov cAMP is pivotal in intracellular signal transduction, mediating the effects of numerous hormones and neurotransmitters that cannot cross the cell membrane themselves. wikipedia.org

The synthesis of cAMP from ATP is a tightly regulated process. wikipedia.org It is often initiated by the activation of G-protein-coupled receptors (GPCRs). nih.gov When a ligand binds to a stimulatory G (Gs)-protein-coupled receptor, the associated G-protein activates adenylyl cyclase. wikipedia.orgwikipedia.org This activation prompts the enzyme to convert ATP into cAMP. wikipedia.org The newly synthesized cAMP then acts as a secondary messenger, activating downstream effectors such as cAMP-dependent protein kinase (PKA), regulating ion channels, and triggering the release of calcium from intracellular stores. nih.govwikipedia.orgcreative-diagnostics.com The reaction requires magnesium ions (Mg²⁺), which form a complex with ATP (Mg²⁺-ATP) that serves as the true substrate for adenylyl cyclase. nih.govnih.gov

ATP as a Phosphate (B84403) Donor for Kinases

Intracellular ATP is the essential co-substrate for the entire family of enzymes known as kinases. nih.govimd-berlin.de Protein kinases are enzymes that catalyze phosphorylation: the transfer of a phosphate group from a high-energy donor molecule, like ATP, to a specific substrate. creative-diagnostics.com This process typically involves the transfer of the terminal (gamma) phosphate from an ATP molecule to a serine, threonine, or tyrosine residue on a target protein. creative-diagnostics.comnih.gov

Phosphorylation is a primary mechanism of signal transduction, acting as a molecular switch that can rapidly alter a protein's function, activity, cellular location, or its association with other proteins. creative-diagnostics.comcreative-diagnostics.com The binding of ATP itself can induce a conformational change in the kinase, which is necessary for its catalytic activity. aatbio.com Consequently, the availability of intracellular ATP is a critical determinant of kinase activity and the fidelity of signaling pathways. frontiersin.org Fluctuations in cellular ATP levels can directly impact the stability and function of certain kinases, suggesting that the cell's energy status can globally regulate kinase-dependent signaling. frontiersin.org

The activity of kinases is vital for a multitude of cellular processes, including cell division, proliferation, metabolism, and apoptosis, and is therefore subject to stringent regulation. nih.govcreative-diagnostics.com cAMP-dependent protein kinase A (PKA), for instance, is activated by cAMP synthesized from ATP and then uses further ATP molecules to phosphorylate its target proteins, demonstrating how ATP plays a dual role in the same pathway. nih.govpnas.org

| Enzyme | Substrate | Product | Function in Signaling |

|---|---|---|---|

| Adenylyl Cyclase | ATP | cAMP + Pyrophosphate | Generates the second messenger cAMP, which activates downstream pathways (e.g., PKA). ucl.ac.ukwikipedia.org |

| Protein Kinases (e.g., PKA, PKC) | ATP + Protein Substrate | ADP + Phosphorylated Protein | Mediates signal transduction by covalently adding a phosphate group to target proteins, altering their function. creative-diagnostics.comcreative-diagnostics.com |

Cross-Talk Between Purinergic Signaling and Other Cellular Signaling Pathways

Purinergic signaling does not operate in isolation. Its components, particularly the P2 receptors activated by extracellular ATP, engage in extensive and complex cross-talk with a wide variety of other signaling pathways. This integration allows cells to fine-tune their responses to a complex extracellular environment.

P2 receptors are divided into two families: P2X ligand-gated ion channels and P2Y G-protein coupled receptors. patsnap.com The P2Y family, in particular, is a major hub for signaling integration. explorationpub.com There are eight subtypes of P2Y receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁₋₁₄), which couple to different heterotrimeric G-proteins, including Gq, Gi, and Gs. frontiersin.orgoup.com This differential coupling allows purinergic signals to modulate a range of intracellular effectors and second messengers. oup.com

Mechanisms of Cross-Talk:

G-Protein-Coupled Receptor (GPCR) Pathways: P2Y receptors are themselves GPCRs and their activation can directly influence pathways controlled by other GPCRs. nih.gov For example, P2Y receptors coupling to Gq proteins activate phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC). explorationpub.comoup.com Receptors coupling to Gi inhibit adenylyl cyclase, lowering cAMP levels, while those coupling to Gs activate it. oup.com This allows for direct interaction with signaling from other hormones and neurotransmitters that use these same second messenger systems, such as adrenergic and muscarinic receptors. researchgate.net

Receptor Tyrosine Kinase (RTK) Pathways: Evidence suggests that P2Y receptors can form multi-protein signaling complexes with growth factor receptors, such as receptor tyrosine kinases. nih.gov This interaction can lead to the transactivation of the RTK or modulation of its downstream signaling cascades, like the mitogen-activated protein kinase (MAPK) pathway, influencing processes such as cell migration and proliferation. explorationpub.com

Integrin Signaling: A well-documented interaction occurs between P2Y₂ receptors and integrins, which are receptors that mediate cell-matrix adhesion. nih.gov The P2Y₂ receptor can directly bind to αv integrins, and this interaction is necessary for the receptor to couple to certain G-proteins (G₀ and G₁₂) and activate downstream effectors like the small GTPase RhoA, which is involved in cytoskeletal rearrangement. nih.gov

Ion Channel Modulation: Purinergic signaling interacts with various ion channels. P2X receptors are themselves ATP-gated ion channels that allow the influx of Na⁺ and Ca²⁺. explorationpub.com The resulting changes in membrane potential and intracellular calcium can activate a host of voltage-gated and calcium-sensitive channels and enzymes. Furthermore, P2Y receptor activation can modulate the activity of channels like transient receptor potential (TRP) channels, often through the release of ATP which then acts on P2 receptors. frontiersin.org

Plant-Specific Pathways: In plants, extracellular ATP is recognized as a damage-associated molecular pattern (DAMP). The ATP receptor P2K1 has been shown to engage in cross-talk with hormone signaling pathways. For instance, there is a synergistic interaction between extracellular ATP signaling and the jasmonate (JA) signaling pathway, which is critical for plant defense. This cross-talk involves the generation of second messengers like cytosolic calcium, reactive oxygen species (ROS), and nitric oxide (NO). tandfonline.com

This intricate web of interactions underscores the role of purinergic signaling as a fundamental and highly integrated communication system, capable of modulating and being modulated by other key cellular control pathways to regulate complex physiological and pathological processes. explorationpub.comnih.gov

| Purinergic Receptor | Interacting Pathway/Molecule | Mechanism of Cross-Talk | Functional Outcome |

|---|---|---|---|

| P2Y Receptors (Gq-coupled) | Other GPCRs (e.g., Muscarinic) | Activation of shared phospholipase C (PLC) pathway, leading to Ca²⁺ mobilization. explorationpub.comoup.com | Integration of signals, synergistic or antagonistic effects on cellular responses like secretion. researchgate.net |

| P2Y Receptors (Gi/Gs-coupled) | Other GPCRs (e.g., Adrenergic) | Inhibition (Gi) or stimulation (Gs) of adenylyl cyclase, altering cAMP levels. oup.com | Modulation of cAMP-dependent pathways, affecting metabolism, gene expression. wikipedia.org |

| P2Y₂ Receptor | αv Integrins | Direct protein-protein interaction required for coupling to G₀/G₁₂ proteins. nih.gov | Regulation of cell migration and cytoskeletal dynamics. nih.gov |

| P2X Receptors | Voltage-gated Ca²⁺ channels | ATP-gated influx of cations leads to membrane depolarization, activating voltage-sensitive channels. explorationpub.com | Rapid amplification of Ca²⁺ signal, neurotransmitter release, inflammation. patsnap.com |

| P2K1 (in plants) | Jasmonate (JA) Signaling | ATP-induced generation of Ca²⁺, ROS, and NO enhances JA pathway activation. tandfonline.com | Synergistic activation of plant defense responses against pathogens. tandfonline.com |

Atp in Specialized Cellular and Organismal Contexts

Neuronal ATP Metabolism and Neurotransmission

In the central nervous system (CNS), ATP is not only essential for powering the energy-demanding processes of synaptic transmission but also functions as a key neurotransmitter and neuromodulator. frontiersin.org It is released from various brain cells and activates a range of purinergic P2 receptors, influencing neuronal excitability, synaptic plasticity, and communication between neurons and glial cells. frontiersin.org

The release of neurotransmitters from synaptic vesicles is a highly regulated process that requires significant energy input in the form of ATP. ATP is crucial for several steps in the synaptic vesicle cycle, including the loading of neurotransmitters into vesicles and the priming of these vesicles for exocytosis. plos.orgnih.gov

Priming is an ATP-dependent process that prepares docked synaptic vesicles for rapid, calcium-triggered fusion with the presynaptic membrane. nih.gov This process is thought to involve the formation of partially assembled SNARE protein complexes. wikipedia.org Research has shown that ATP hydrolysis is essential for the functional refilling of the readily releasable pool of synaptic vesicles. physiology.org Studies using non-hydrolyzable ATP analogs, such as ATP-γS, have demonstrated that while existing vesicles in the releasable pool can still be discharged, the pool is not functionally refilled, indicating a block in the biochemical transition of vesicles to a fusion-competent state. physiology.org This highlights that ATP hydrolysis is required for preparing synaptic vesicles and/or the secretory machinery for fusion, a step distinct from the physical movement of vesicles. physiology.org

| Stage of Neurotransmitter Release | Role of ATP | Key Proteins/Mechanisms Involved |

| Neurotransmitter Loading | Provides the energy for active transport of neurotransmitters into synaptic vesicles against their concentration gradient. nih.gov | V-ATPase, Vesicular neurotransmitter transporters. wikipedia.org |

| Vesicle Priming | Required for preparing docked vesicles for fusion, likely involving the formation of partially assembled SNARE complexes. nih.govwikipedia.orgnih.gov | NSF (N-ethylmaleimide-sensitive fusion protein), SNAP, Munc13, RIM. wikipedia.orgnih.gov |

| Post-Fusion | ATP-dependent uncoupling of SNARE complexes is critical for their regeneration and subsequent rounds of vesicle cycling. plos.org | NSF (an ATPase). nih.gov |

Glial cells, including astrocytes and Müller cells, actively participate in information processing in the CNS, in part by releasing ATP. nih.govjneurosci.org This released ATP can act as a potent neuromodulator, influencing the activity of adjacent neurons. nih.govnih.gov For instance, in the retina, activated Müller cells release ATP, which is then broken down by ectoenzymes into adenosine (B11128). nih.govjneurosci.org This adenosine subsequently activates A1 adenosine receptors on retinal ganglion cells, leading to their hyperpolarization and a reduction in their firing rate. nih.govjneurosci.orgnih.gov This demonstrates that glial cells can inhibit neuronal activity through an ATP-mediated mechanism. nih.govjneurosci.org

The release of ATP from glial cells can be triggered by various stimuli, including mechanical stimulation and exposure to neurotransmitters like dopamine. nih.govnih.gov This gliotransmission, mediated by ATP, is crucial for modulating synaptic activity and plasticity. frontiersin.orgexplorationpub.com Astrocytes, for example, release ATP in response to neuronal activity, which in turn can activate P2 receptors on neighboring neurons and glial cells, thereby modulating synaptic transmission. explorationpub.com

ATP in Immune Cell Function and Inflammatory Responses

Extracellular ATP (eATP) is a key signaling molecule in the immune system, acting as a "danger signal" released from stressed or dying cells. mdpi.com It plays a critical role in orchestrating both the initiation and resolution of inflammation by regulating the migration and activation of various immune cells. jst.go.jpfrontiersin.org

ATP and its breakdown products serve as "find-me" signals that attract phagocytes, such as macrophages, to sites of tissue damage or apoptosis. mdpi.comfrontiersin.org For instance, apoptotic cells release ATP through pannexin-1 channels, creating a concentration gradient that recruits monocytes and macrophages to clear cellular debris. mdpi.comfrontiersin.org

Once at the site of inflammation, ATP potentiates the phagocytic capacity of macrophages. nih.gov Studies have shown that ATP released from triggered macrophages can propagate calcium signals to nearby resting cells, a process mediated by P2X4 and P2X7 receptors. nih.gov This intercellular communication enhances the efficiency of phagocytosis of pathogens and apoptotic cells. nih.gov Furthermore, ATP can stimulate dendritic cells (DCs), which are crucial for initiating adaptive immune responses. nih.gov High concentrations of ATP, acting in concert with its metabolite adenosine, can upregulate the expression of major histocompatibility complex (MHC) molecules on DCs, leading to enhanced T-cell activation. nih.gov

| Immune Cell Type | Role of Extracellular ATP | Key Receptors Involved |

| Macrophages | Acts as a "find-me" signal for recruitment, potentiates phagocytosis, and triggers inflammasome activation. jst.go.jpfrontiersin.orgnih.gov | P2X4, P2X7, P2Y2. jst.go.jpnih.gov |

| Dendritic Cells (DCs) | Promotes maturation and upregulation of MHC molecules, leading to enhanced T-cell activation. nih.gov | P2X7, Adenosine receptors. nih.gov |

| Neutrophils | High concentrations of ATP can induce IL-1β production via inflammasome activation. nih.gov | P2X7. |

Extracellular ATP is a well-established activator of the NLRP3 inflammasome, a multiprotein complex in innate immune cells that plays a central role in inflammation. nih.govfrontiersin.org The activation of the NLRP3 inflammasome is a two-step process. The first "priming" step involves the upregulation of inflammasome components, often triggered by pathogen-associated molecular patterns like lipopolysaccharide (LPS). nih.gov The second step is triggered by danger signals, including high concentrations of eATP. nih.gov

High levels of eATP, released from damaged or infected cells, bind to the P2X7 receptor on macrophages. frontiersin.org This binding opens a non-selective cation channel, leading to a significant efflux of potassium ions (K+) from the cell. nih.govfrontiersin.org This drop in intracellular K+ concentration is a critical trigger for the assembly of the NLRP3 inflammasome. frontiersin.org The assembled inflammasome then activates caspase-1, which in turn cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), into their mature, active forms. nih.gov This process can also lead to a form of inflammatory cell death known as pyroptosis. nih.gov

ATP in Cardiac and Skeletal Muscle Physiology